molecular formula C18H18N2O2 B4163456 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide

Cat. No. B4163456
M. Wt: 294.3 g/mol
InChI Key: FNQUCBLEKQSEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide, also known as BZP, is a chemical compound that belongs to the class of phenylpiperazine derivatives. It is a psychoactive drug that has been used as a recreational drug due to its stimulant properties. However, in recent years, BZP has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide acts as a non-selective serotonin and dopamine receptor agonist, which leads to the release of these neurotransmitters in the brain. This results in increased alertness, energy, and euphoria. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide also inhibits the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation, dry mouth, and sweating. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide has been found to increase the levels of dopamine, serotonin, and noradrenaline in the brain, which leads to its stimulant effects.

Advantages and Limitations for Lab Experiments

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various assays. However, its psychoactive properties make it difficult to work with in a lab setting, and caution must be taken to ensure the safety of researchers.

Future Directions

There are several potential future directions for the study of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide. One area of research could focus on its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another area of research could focus on the development of safer and more effective analogs of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide for use in medicine. Additionally, more research is needed to fully understand the mechanisms of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide and its effects on the brain and body.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-12(2)17(21)19-14-10-8-13(9-11-14)18-20-15-6-4-5-7-16(15)22-18/h4-12H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQUCBLEKQSEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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